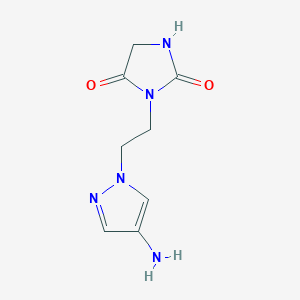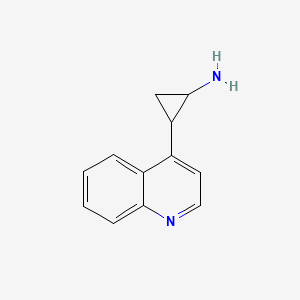
2-(2-Bromo-1,3-thiazol-4-yl)-2,2-difluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid is a synthetic organic compound characterized by the presence of a bromo-substituted thiazole ring and a difluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a bromoacetyl compound and thiourea under acidic conditions.
Introduction of the Difluoroacetic Acid Group: The difluoroacetic acid moiety is introduced via a nucleophilic substitution reaction, where a difluoroacetyl chloride reacts with the thiazole intermediate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the thiazole ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the sulfur atom in the thiazole ring.
Esterification and Amidation: The carboxylic acid group can form esters or amides when reacted with alcohols or amines, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification and Amidation: Alcohols or amines in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Major Products Formed
Nucleophilic Substitution: Substituted thiazoles with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Esterification and Amidation: Esters or amides of 2-(2-Bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique electronic properties.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in drug development.
Biochemical Probes: Used as a probe to study biochemical pathways involving thiazole derivatives.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Material Science:
Mechanism of Action
The mechanism by which 2-(2-Bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid exerts its effects depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The difluoroacetic acid moiety can enhance binding affinity through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid
- 2-(2-Iodo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid
- 2-(2-Bromo-1,3-thiazol-4-yl)acetic acid
Uniqueness
2-(2-Bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid is unique due to the presence of both a bromo-substituted thiazole ring and a difluoroacetic acid group. This combination imparts distinct reactivity and potential for diverse applications compared to similar compounds, which may lack the difluoroacetic acid moiety or have different halogen substitutions.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research, offering opportunities for innovation in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C5H2BrF2NO2S |
|---|---|
Molecular Weight |
258.04 g/mol |
IUPAC Name |
2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C5H2BrF2NO2S/c6-4-9-2(1-12-4)5(7,8)3(10)11/h1H,(H,10,11) |
InChI Key |
LVFCOXFPXLQQNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)Br)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B13540999.png)
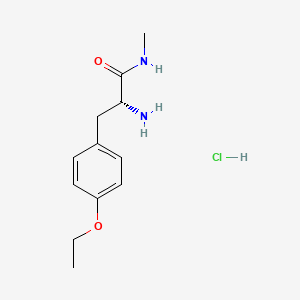
![Bicyclo[2.2.1]heptane-2-methanamine Hydrochloride](/img/structure/B13541014.png)
![2-Azaspiro[3.4]octan-5-one](/img/structure/B13541018.png)
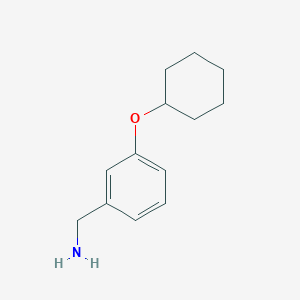

![((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline](/img/structure/B13541039.png)
![[4-Bromo-2-(dimethylphosphoryl)phenyl]methanamine](/img/structure/B13541040.png)
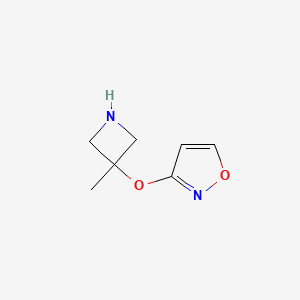
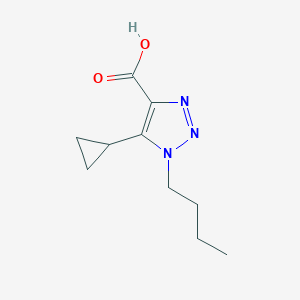

![Methyl 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B13541053.png)
